Comparative Antiplatelet Activity of 6-Thienyl vs. 6-Phenyl Pyridazinone Derivatives
In a comparative study of 6-aryl-3(2H)-pyridazinone derivatives, the 6-thienyl-substituted analog (compound 2: 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone) demonstrated antiplatelet activity comparable to its 6-phenyl counterpart (compound 1), inhibiting thrombin-induced platelet aggregation with IC50 values of 0.26 mM versus 0.25 mM, respectively [1]. Similarly, against calcium ionophore ionomycin-induced aggregation, the thienyl analog exhibited an IC50 of 0.43 mM compared to 0.42 mM for the phenyl analog [1]. The thienyl substitution thus maintains equipotent antiplatelet activity while introducing the distinct electronic and steric properties of the sulfur-containing heterocycle, which may confer advantages in downstream selectivity optimization.
| Evidence Dimension | Inhibition of platelet aggregation (thrombin-induced) |
|---|---|
| Target Compound Data | IC50 = 0.26 mM (6-thienyl-5-hydroxymethyl-4,5-dihydro analog) |
| Comparator Or Baseline | IC50 = 0.25 mM (6-phenyl-5-hydroxymethyl-4,5-dihydro analog) |
| Quantified Difference | ΔIC50 = 0.01 mM (equipotent within experimental error) |
| Conditions | Human platelet aggregation assay; thrombin stimulation |
Why This Matters
This evidence confirms that the thienyl moiety can directly substitute for phenyl at the 6-position without loss of potency, enabling procurement decisions based on the unique synthetic and physicochemical properties of the sulfur-containing heterocycle.
- [1] Coelho A, Sotelo E, et al. Pyridazines XVIII. 6-Aryl-3(2H)-pyridazinones inhibit calcium influx in stimulated platelets. Chemical and Pharmaceutical Bulletin. 1999;47(10):1433-1436. View Source
